2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide
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Description
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. MPPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 349.43 g/mol.
Scientific Research Applications
- Non-Destructive Analysis : SR provides non-invasive, high-resolution methods for studying cultural heritage materials. It allows us to examine ancient artifacts, pigments, ceramics, and glass without damaging them. Researchers can analyze composition, phase structure, and chemical states, aiding in the study of ancient science and technology .
Atmospheric Science:
Artificial Intelligence (AI) plays a crucial role in advancing our understanding of the Earth-Atmosphere system. For the compound “SMR000150761,” consider the following applications:
- Computer Vision for Remote Sensing Data : AI models can analyze active remote sensing data (e.g., from CALIOP) to study cloud dynamics, climate model parameterizations, and lidar simulations. AI offers advantages over traditional analytical methods, enhancing our ability to monitor and predict atmospheric phenomena .
Marine Engineering:
While not directly related to the compound, let’s explore a related field:
- Advanced Radar Technologies : Future research could explore using advanced radar technologies for precise ocean current measurements. This aids climate studies and maritime navigation in dynamic ocean environments .
properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(2)7-15-14(19)16-13(18)9-20-12-5-3-11(8-17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPYVCDTDHKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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